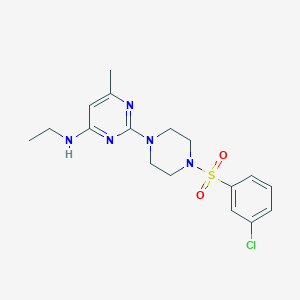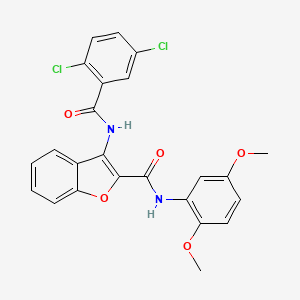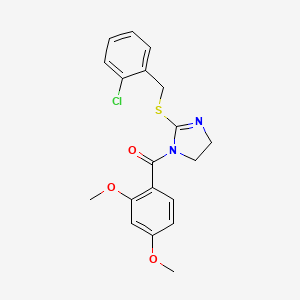
2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway and is a therapeutic target for various B-cell malignancies. TAK-659 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in
作用機序
2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine binds to the active site of BTK and inhibits its activity, preventing downstream signaling through the BCR pathway. BTK is a key mediator of B-cell survival and proliferation, and its inhibition leads to decreased cell viability and increased apoptosis. This compound has also been shown to inhibit other kinases in the same family, such as ITK and Tec, which may contribute to its efficacy in B-cell malignancies.
Biochemical and Physiological Effects
In addition to its effects on B-cell proliferation and survival, this compound has been shown to inhibit cytokine production and immune cell activation. This may have implications for its use in autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has also been shown to have minimal effects on platelet function and coagulation, which may reduce the risk of bleeding complications compared to other BTK inhibitors.
実験室実験の利点と制限
2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has several advantages as a research tool, including its potency and selectivity for BTK. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. However, this compound is still in the early stages of development, and its limitations and potential toxicities are not fully understood. It may also be challenging to obtain sufficient quantities of this compound for large-scale experiments.
将来の方向性
There are several potential future directions for 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine research, including:
1. Combination therapy with other targeted agents, such as venetoclax and lenalidomide, to improve efficacy and overcome resistance.
2. Evaluation of this compound in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor immune responses.
3. Investigation of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus, where BTK plays a role in immune cell activation and cytokine production.
4. Development of this compound analogues with improved potency, selectivity, and pharmacokinetic properties.
5. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and other diseases.
Conclusion
This compound is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Its synthesis, mechanism of action, and preclinical research have been extensively studied, and future directions for its development are numerous. This compound represents an exciting area of research in the field of targeted therapy and holds promise for improving patient outcomes in a variety of diseases.
合成法
The synthesis of 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves several steps, starting with the reaction of 3-chlorobenzenesulfonyl chloride with piperazine to form 4-(3-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-4-amine in the presence of a base to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques have been used to confirm its identity.
科学的研究の応用
2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has been studied extensively in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2S/c1-3-19-16-11-13(2)20-17(21-16)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)12-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNOFZSKNSWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)
![Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2994224.png)
![N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2994225.png)
![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994227.png)
![5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2994228.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2994229.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2994236.png)


![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)
![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

